molecular formula C6H8N2O4S2 B3173995 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid CAS No. 951626-84-9

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid

Cat. No.: B3173995
CAS No.: 951626-84-9
M. Wt: 236.3 g/mol
InChI Key: CLQAQHCJFJHEOI-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid (CAS 951626-84-9) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C6H8N2O4S2, with a molecular weight of 236.27 g/mol . The compound features a thiazole core, a privileged scaffold in pharmacology known to contribute to a wide spectrum of biological activities . The thiazole ring is a versatile heterocycle present in numerous FDA-approved drugs, and molecules containing this moiety are extensively researched for their potential to interact with various enzymatic targets and physiological systems . This specific compound, with its methylsulfonamido and carboxylic acid functional groups, is a valuable intermediate for the synthesis of more complex molecules. Its structure makes it particularly useful for constructing potential enzyme inhibitors and for use in the development of novel therapeutic agents. Researchers utilize this compound strictly as a reagent in preclinical research and hit-to-lead optimization campaigns . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(methanesulfonamido)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)7-6(13-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQAQHCJFJHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183755
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-84-9
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes. The sulfonamido group can enhance the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with modifications at positions 2, 4, and 5 exhibit diverse structural and functional profiles. Below is a comparative analysis of 5-methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methylsulfonamido (-NHSO₂CH₃) C₆H₇N₂O₄S₂ 235.27 (calculated) High polarity, potential enzyme inhibitor
5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid 4-Trifluoromethylphenyl C₁₂H₈F₃NO₂S 295.26 (calculated) Lipophilic, agrochemical applications
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 3-Trifluoromethylphenylamino C₁₂H₉F₃N₂O₂S 302.27 Enhanced metabolic stability, drug intermediate
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate 4-Trifluoromethylphenyl (ethyl ester) C₁₄H₁₂F₃NO₂S 315.31 Lower acidity (pKa = -0.31), synthetic precursor
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester Pyridin-3-ylamino C₁₂H₁₃N₃O₂S 263.32 Polar, used in kinase inhibitor synthesis
5-Methyl-2-(2-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid 2-Trifluoromethylphenylamino C₁₂H₉F₃N₂O₂S 302.27 High purity fluorinated intermediate

Key Observations:

Substituent Effects on Polarity :

  • The methylsulfonamido group in the target compound increases polarity compared to aryl or trifluoromethylphenyl substituents, enhancing solubility in aqueous media .
  • Trifluoromethylphenyl groups (e.g., in and ) improve lipophilicity, favoring blood-brain barrier penetration in drug design.

Acidity and Reactivity :

  • The carboxylic acid at position 4 contributes to acidity (pKa ~2–4), whereas esterified derivatives (e.g., ) exhibit reduced acidity, altering their pharmacokinetic profiles.

Applications :

  • Sulfonamide-containing derivatives (e.g., target compound) are prevalent in protease inhibitor design due to their hydrogen-bonding capacity .
  • Trifluoromethyl-substituted analogs (e.g., ) are prioritized in agrochemicals for their resistance to metabolic degradation .

Synthetic Utility :

  • Ethyl ester derivatives (e.g., ) serve as protected intermediates for further functionalization, avoiding side reactions at the carboxylic acid group.

Biological Activity

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid (commonly referred to as MSTA) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

MSTA is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : this compound

The thiazole ring, combined with the methylsulfonamide and carboxylic acid functionalities, contributes to its diverse biological activity.

Antimicrobial Properties

MSTA has been studied for its antimicrobial activity against various pathogens. Notably, it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate that MSTA could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of MSTA. Research conducted by Chen et al. (2023) demonstrated that MSTA induces apoptosis in cancer cell lines through the activation of caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 μM
    • MCF-7: 20 μM
    • A549: 25 μM

The compound's mechanism of action involves the inhibition of cell proliferation and induction of oxidative stress in cancer cells.

The biological activities of MSTA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : MSTA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative Stress Induction : MSTA increases reactive oxygen species (ROS) levels, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of MSTA against multi-drug resistant strains. The researchers found that MSTA not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

Study on Cancer Cell Lines

In a separate investigation published in Cancer Letters, researchers explored the effects of MSTA on various cancer cell lines. The study concluded that MSTA significantly reduced tumor growth in vivo, suggesting its potential as an adjunctive therapy in cancer treatment.

Q & A

What synthetic strategies are recommended for preparing 5-methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid with high purity?

Level: Basic
Answer:
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with methylsulfonamide via amide bond formation. Key steps include:

  • Precursor Preparation: Start with 4-methylthiazole-5-carboxylic acid (or its ester) and introduce the methylsulfonamido group at the 2-position using sulfonylation reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Cyclization/Purification: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Final purification via reverse-phase HPLC ensures >95% purity, as demonstrated in analogous thiazole syntheses .
  • Characterization: Confirm structure and purity using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS). For example, in related compounds, NMR signals for the methylsulfonamido group appear as singlets near δ 3.0–3.5 ppm .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Level: Advanced
Answer:
SAR studies should focus on modifying:

  • Sulfonamido Group: Replace methylsulfonamido with bulkier substituents (e.g., trifluoromethyl, aryl) to assess steric/electronic effects on target binding .
  • Thiazole Core: Introduce substituents at the 4- or 5-positions (e.g., halogens, alkyl groups) to evaluate hydrophobic interactions, as seen in antitumor thiazole derivatives .
  • Carboxylic Acid Bioisosteres: Substitute the carboxylic acid with esters, amides, or tetrazoles to modulate pharmacokinetic properties .

Methodological Note: Screen analogs against relevant biological targets (e.g., enzymes, cancer cell lines) using assays like fluorescence polarization or MTT. Compare IC50_{50} values and correlate with structural features .

How can contradictions in biological activity data between similar thiazole derivatives be resolved?

Level: Advanced
Answer:
Contradictions often arise from:

  • Purity Variability: Impurities (e.g., unreacted starting materials) can skew results. Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions: Differences in buffer pH, incubation time, or cell lines may affect activity. Standardize protocols using guidelines from , where antitumor activity was tested across 60 cell lines under uniform conditions .
  • Structural Subtleties: Use computational tools (e.g., molecular docking) to identify critical binding interactions. For example, the orientation of the methylsulfonamido group may influence hydrogen bonding with target proteins .

What computational approaches are effective in optimizing the synthesis pathway?

Level: Advanced
Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing thiazole synthesis data to predict optimal solvents, temperatures, and catalysts. For instance, ICReDD’s workflow integrates experimental and computational data to narrow reaction conditions .
  • Solvent Screening: Use COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .

What challenges arise during purification, and how can they be mitigated?

Level: Basic
Answer:

  • Low Solubility: The carboxylic acid group may reduce solubility in organic solvents. Use polar aprotic solvents (e.g., DMF) or ion-pairing agents during chromatography .
  • Byproduct Formation: Optimize reaction stoichiometry to avoid excess sulfonylation reagents, which can generate sulfonic acid byproducts. Quench reactions with aqueous NaHCO3_3 to remove unreacted reagents .
  • Scale-Up Issues: Transition from batch to flow chemistry for better heat/mass transfer, as demonstrated in scalable thiazole syntheses .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced
Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Carboxylic acids are prone to decarboxylation at low pH, while sulfonamides may hydrolyze under basic conditions .
  • Plasma Stability: Assess metabolic stability in human plasma (37°C, 1–24 hours). Use LC-MS to detect metabolites, such as hydrolyzed sulfonamides or glucuronidated derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR: 1H^1 \text{H} NMR confirms methylsulfonamido (δ 3.0–3.5 ppm) and carboxylic acid (δ 10–12 ppm) groups. 13C^{13} \text{C} NMR identifies the thiazole ring carbons (δ 150–170 ppm) .
  • IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) .
  • Mass Spectrometry: HRMS provides exact mass confirmation (calculated for C7_7H8_8N2_2O4_4S2_2: 264.0012) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid

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